molecular formula C55H87NO14 B8101652 (1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-(2-ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-(2-ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Cat. No. B8101652
M. Wt: 986.3 g/mol
InChI Key: YYSFXUWWPNHNAZ-ZJHOZXFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Umirolimus, also known as Biolimus, is a highly lipophilic derivative of sirolimus, a macrocyclic lactone. It is primarily used as an immunosuppressant and anti-inflammatory agent. Umirolimus is proprietary to Biosensors International, which utilizes it in drug-eluting stents to prevent restenosis in coronary arteries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Umirolimus is synthesized through a series of chemical reactions starting from sirolimus. The process involves the modification of the sirolimus molecule to enhance its lipophilicity. Specific details of the synthetic route are proprietary, but generally, it includes steps such as esterification and purification under controlled conditions to ensure high purity and efficacy .

Industrial Production Methods: Industrial production of umirolimus involves large-scale chemical synthesis in specialized facilities. The process is designed to maintain stringent quality control standards to produce a consistent and high-quality product. This includes the use of advanced purification techniques and rigorous testing to ensure the compound meets all regulatory requirements .

Chemical Reactions Analysis

Types of Reactions: Umirolimus undergoes various chemical reactions, including:

    Oxidation: Umirolimus can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Umirolimus can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted umirolimus compounds .

Scientific Research Applications

Umirolimus has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of macrocyclic lactones.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Primarily used in drug-eluting stents to prevent restenosis. It is also being studied for its potential in treating other inflammatory and autoimmune conditions.

    Industry: Utilized in the development of advanced drug delivery systems and medical devices.

Mechanism of Action

Umirolimus exerts its effects by binding to the mammalian target of rapamycin (mTOR), a key regulatory protein involved in cell growth, proliferation, and survival. By inhibiting mTOR, umirolimus effectively suppresses the immune response and reduces inflammation. This mechanism is particularly beneficial in preventing the proliferation of smooth muscle cells in coronary arteries, thereby reducing the risk of restenosis .

Similar Compounds:

    Sirolimus: The parent compound of umirolimus, used as an immunosuppressant.

    Everolimus: Another derivative of sirolimus with similar immunosuppressive properties.

    Zotarolimus: A synthetic derivative used in drug-eluting stents.

Uniqueness of Umirolimus: Umirolimus is unique due to its high lipophilicity, which enhances its ability to integrate into lipid membranes and provides sustained release from drug-eluting stents. This property makes it particularly effective in preventing restenosis compared to other similar compounds .

properties

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-(2-ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H87NO14/c1-12-67-26-27-68-45-24-22-41(31-48(45)65-10)30-37(5)47-33-44(57)36(4)29-39(7)50(59)51(66-11)49(58)38(6)28-34(2)18-14-13-15-19-35(3)46(64-9)32-42-23-21-40(8)55(63,70-42)52(60)53(61)56-25-17-16-20-43(56)54(62)69-47/h13-15,18-19,29,34,36-38,40-43,45-48,50-51,59,63H,12,16-17,20-28,30-33H2,1-11H3/b15-13-,18-14-,35-19-,39-29-/t34-,36-,37-,38-,40-,41+,42+,43+,45-,46+,47+,48-,50-,51+,55-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSFXUWWPNHNAZ-ZJHOZXFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCO[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(\[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C(\[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)/C)C)C)OC)O)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H87NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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